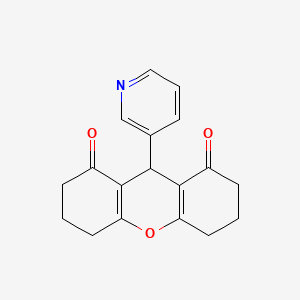

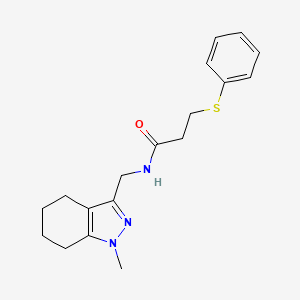

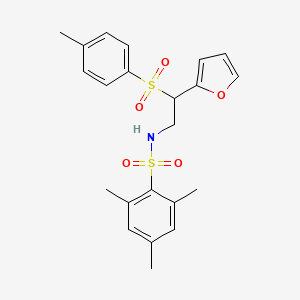

![molecular formula C17H21NO5 B2486575 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2126159-95-1](/img/structure/B2486575.png)

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those related to 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, often involves complex reactions that aim to build the spirocyclic framework efficiently. A relevant synthesis approach involves the alkylation of pyrrolidine enamine derived from key intermediates, leading to the formation of various spirodecane derivatives (Brubaker & Colley, 1986). Moreover, the synthesis of related compounds such as N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester showcases methodologies that might be applicable or adaptable to the synthesis of this compound (Slavinskaya et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various techniques, including X-ray crystallography. These analyses reveal that the cyclohexyl rings in these molecules adopt a chair conformation, which is critical for understanding the compound's reactivity and interactions (Wen, 2002).

Chemical Reactions and Properties

The chemical reactions and properties of spirocyclic compounds are of significant interest due to their potential biological activities. For instance, the decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide insights into the reactivity and stability of the spirocyclic ring system, which may be relevant for understanding the behavior of this compound under various conditions (Bigley & May, 1969).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play crucial roles in the practical applications and handling of chemical compounds. The crystal structure analysis of related spirocyclic compounds provides valuable information on the compound's solid-state characteristics, which are essential for material science and pharmaceutical formulation applications (Wen, 2002).

Scientific Research Applications

Synthesis Applications

Synthesis of Azaspiro[4.5]decane Systems : The compound has been used in the synthesis of various azaspiro[4.5]decane systems, such as 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one. These syntheses often involve oxidative cyclization of olefinic precursors and are significant in forming the spiro structural units of certain complex molecules (Martin‐Lopez & Bermejo, 1998).

Crystal Structure Analysis : The compound has been studied for its crystal structure, such as the analysis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, which revealed the chiral nature and conformational properties of such compounds (W. Wen, 2002).

Stereocontrolled Synthesis : It's used in stereocontrolled synthesis processes, like the preparation of 3-acyltetrahydrofurans, highlighting its utility in producing specific molecular configurations (Overman & Rishton, 2003).

Chemical Transformation and Reactions

Reformatsky Reaction : This compound participates in reactions like the Reformatsky reaction to produce 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles, demonstrating its reactivity and utility in complex organic transformations (Kirillov et al., 2014).

Three-Component Condensation : It's involved in three-component condensation processes, forming compounds potentially interesting for medicinal chemistry (Sabitov et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335, indicating that it can cause skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

The benzyloxy group in the compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites . These metabolites may interact with their targets to exert their effects.

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Benzylic compounds are known to be involved in various oxidation and reduction reactions .

properties

IUPAC Name |

4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c19-15(20)14-12-23-17(9-5-2-6-10-17)18(14)16(21)22-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYLECLZDIUADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)